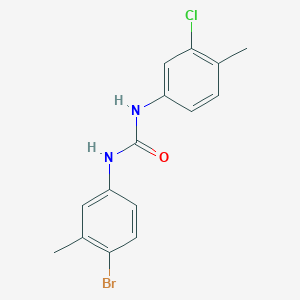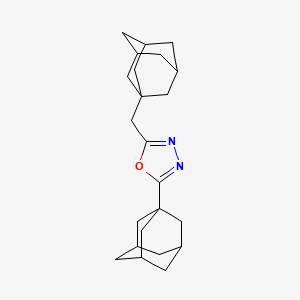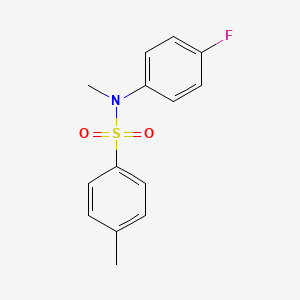![molecular formula C17H12F3N3O3S B4779222 N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine](/img/structure/B4779222.png)
N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine
Overview
Description
N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine, also known as CP-802,079, is a compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of pain, inflammation, and neuronal excitability. By blocking the activity of mGluR5, this compound can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammatory bowel disease and chronic pain. It has also been shown to modulate neuronal excitability, suggesting potential applications for neurological disorders such as epilepsy.
Advantages and Limitations for Lab Experiments
N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine has a high affinity for mGluR5 and is a selective antagonist, making it a useful tool for investigating the role of this receptor in various physiological processes. However, its effects may be limited to specific pathways and may not be applicable to all conditions.
Future Directions
There are several potential future directions for research on N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy. Additionally, further investigation into its anti-inflammatory and analgesic effects may lead to the development of novel treatments for these conditions. Finally, the development of more selective mGluR5 antagonists may provide further insights into the role of this receptor in various physiological processes.
Scientific Research Applications
N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine has been investigated for its potential therapeutic applications in a variety of scientific research fields. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. Additionally, this compound has been shown to have analgesic effects and has been investigated as a potential treatment for chronic pain.
properties
IUPAC Name |
2-[[2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S/c18-17(19,20)12-6-13(10-4-2-1-3-5-10)23-16(11(12)7-21)27-9-14(24)22-8-15(25)26/h1-6H,8-9H2,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADQCYQRLBILDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4779145.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4779152.png)

![3-bromo-5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4779171.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide](/img/structure/B4779176.png)

![1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4779189.png)
![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779192.png)
![2-ethyl 4-isopropyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4779204.png)

![5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4779213.png)
![N-allyl-2-{[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}acetamide](/img/structure/B4779216.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4779228.png)